molecular formula C20H19ClN4O3 B1602956 YM-155 hydrochloride CAS No. 355406-09-6

YM-155 hydrochloride

Cat. No. B1602956
M. Wt: 398.8 g/mol
InChI Key: NUZWGSASIPTGSA-UHFFFAOYSA-M
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Description

YM-155 hydrochloride is a synthetic small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target survivin, a protein that is overexpressed in many cancer cells, leading to increased apoptosis and decreased tumor growth.

Mechanism Of Action

YM-155 hydrochloride selectively targets survivin, a protein that is overexpressed in many cancer cells. Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins that plays a key role in regulating cell division and apoptosis. YM-155 hydrochloride binds to the promoter region of the survivin gene, inhibiting its transcription and leading to decreased survivin expression. This leads to increased apoptosis and decreased tumor growth.

Biochemical And Physiological Effects

YM-155 hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to decrease survivin expression, leading to increased apoptosis and decreased tumor growth. YM-155 hydrochloride has also been shown to inhibit the phosphorylation of several key signaling proteins, including Akt and ERK, leading to decreased cell proliferation and increased cell death.

Advantages And Limitations For Lab Experiments

YM-155 hydrochloride has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied and has a well-characterized mechanism of action. YM-155 hydrochloride has also been shown to be effective in combination with other chemotherapy drugs.
However, YM-155 hydrochloride also has several limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to work with. YM-155 hydrochloride also has limited stability, which can make it difficult to store and use over long periods of time.

Future Directions

There are several future directions for YM-155 hydrochloride research. One area of interest is in the development of more stable and soluble formulations of YM-155 hydrochloride. Another area of interest is in the identification of biomarkers that can predict response to YM-155 hydrochloride treatment. In addition, there is interest in exploring the potential of YM-155 hydrochloride in combination with other targeted therapies. Finally, there is interest in exploring the potential of YM-155 hydrochloride in other disease areas, such as autoimmune diseases and inflammatory disorders.

Scientific Research Applications

YM-155 hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target survivin, a protein that is overexpressed in many cancer cells, leading to increased apoptosis and decreased tumor growth. YM-155 hydrochloride has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and prostate cancer. It has also been shown to be effective in combination with other chemotherapy drugs.

properties

IUPAC Name

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N4O3.ClH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZWGSASIPTGSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630623
Record name 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-[(pyrazin-2-yl)methyl]-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

YM-155 hydrochloride

CAS RN

355406-09-6
Record name 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-[(pyrazin-2-yl)methyl]-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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